Ditridecyldimonium chloride
Description
Properties
CAS No. |
41123-49-3 |
|---|---|
Molecular Formula |
C28H60ClN |
Molecular Weight |
446.2 g/mol |
IUPAC Name |
dimethyl-di(tridecyl)azanium;chloride |
InChI |
InChI=1S/C28H60N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29(3,4)28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-28H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NHBNDLXRJHYQBP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Ditridecyldimonium chloride can be synthesized through the reaction of tridecyl alcohol with dimethylamine and hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the quaternary ammonium salt . Industrial production methods often involve the use of alcohol solvents and catalysts to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
Structural and Reactivity Characteristics
Ditridecyldimonium chloride is a quaternary ammonium compound (QAC) with two tridecyl chains and a central dimethylammonium group (PubChem CID 23225441) . QACs typically exhibit reactivity patterns centered on:
-
Ion exchange reactions (e.g., chloride counterion substitution).
-
Thermal decomposition (e.g., Hofmann elimination under high heat).
-
Interaction with surfactants or anionic species (e.g., precipitation with sulfates or phosphates).
Analogous Reactions in Related QACs
While direct data for this compound is unavailable, insights can be drawn from structurally similar compounds:
Didecyldimethylammonium Chloride (DDAC)
-
Toxicological interactions : Inhalation studies in rats demonstrated DDAC’s pulmonary toxicity, likely due to surfactant disruption and oxidative stress .
-
Environmental reactivity : QACs like DDAC may form complexes with organic matter or undergo biodegradation via microbial pathways .
General QAC Reactivity
| Reaction Type | Mechanism | Byproducts/Outcomes |
|---|---|---|
| Anion exchange | Replacement of Cl⁻ with other anions (e.g., Br⁻, NO₃⁻) | Altered solubility or bioactivity |
| Thermal decomposition | Hofmann elimination at >150°C | Tertiary amines and alkenes |
| Oxidation | Reaction with strong oxidizers | Degraded alkyl chains, CO₂, H₂O |
Gaps in Available Data
-
No peer-reviewed studies specifically address this compound’s reaction kinetics, catalytic behavior, or stability under varying conditions (pH, temperature).
-
Mechanistic studies on QACs focus predominantly on antimicrobial efficacy or environmental persistence rather than synthetic or industrial reactivity .
Recommendations for Further Research
-
Experimental studies : Kinetic analyses of anion exchange (e.g., using isotopic labeling, as in sulfonyl chloride studies) .
-
Computational modeling : Density functional theory (DFT) simulations to predict transition states or reaction pathways .
-
Environmental interactions : Stability in aqueous systems and potential for bioaccumulation or transformation.
Scientific Research Applications
Hair Conditioners and Shampoos
Ditridecyldimonium chloride is commonly used as a conditioning agent in hair care products. Its cationic nature allows it to adhere to negatively charged hair strands, providing benefits such as:
- Improved manageability : Reduces tangling and enhances combability.
- Moisture retention : Helps maintain hair hydration.
- Damage repair : Targets damaged hair more effectively than virgin hair.
Case Study : A study on aqueous shampoo compositions showed that formulations containing this compound significantly improved the treatment of damaged hair compared to those without it .
| Property | With this compound | Without this compound |
|---|---|---|
| Manageability | High | Moderate |
| Moisture Retention | Excellent | Poor |
| Damage Repair | Effective | Ineffective |
Antimicrobial Activity
This compound exhibits antimicrobial properties, making it useful in personal care formulations to prevent microbial contamination. It has been shown to be effective against a range of bacteria and fungi, enhancing the safety of cosmetic products .
Antistatic Agents
In industrial settings, this compound serves as an antistatic agent in textiles and plastics. Its ability to reduce static electricity buildup is crucial in manufacturing processes where static can cause defects or hazards.
Emulsifiers in Coatings
This compound is employed as an emulsifier in various coatings and paints. It helps stabilize emulsions, ensuring uniform distribution of ingredients and enhancing the performance of the final product.
Immunological Studies
Recent research has explored the immunological effects of this compound exposure. A study indicated that exposure can activate type 2 innate lymphoid cells (ILC2s), leading to increased production of Th2 cytokines such as IL-4 and IL-5, which are associated with allergic responses . This insight is valuable for understanding hypersensitivity reactions related to chemical sensitizers.
Table: Summary of Immunological Effects
| Exposure Level | Cytokine Response | ILC2 Activation |
|---|---|---|
| 0.125% | Moderate | Activated |
| 0.5% | High | Highly Activated |
Mechanism of Action
The mechanism of action of ditridecyldimonium chloride involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged phospholipid bilayer of microbial cell membranes, leading to membrane disruption and cell lysis . This action makes it effective as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quaternary ammonium compounds vary in alkyl chain lengths, substituents, and functional applications. Below is a detailed comparison of ditridecyldimonium chloride with structurally analogous quats:
Table 1: Key Properties of this compound and Analogous Quaternary Ammonium Compounds
*Inferred from IUPAC name and structural analysis.
Key Findings:
Alkyl Chain Length and Functionality: this compound (C₁₃ chains) is tailored for antistatic applications due to its long hydrophobic chains, which enhance surface adsorption and reduce static charge . DDAC (C₁₀ chains) balances hydrophobicity and solubility, making it effective as a broad-spectrum biocide . DADMAC (allyl substituents) forms cationic polymers for water treatment, leveraging its reactivity over surfactant properties .
Toxicity and Safety: DDAC exhibits high acute toxicity (rat LD₅₀ = 84 mg/kg) and corrosivity, necessitating careful handling .
Solubility and Efficacy :
- Shorter-chain quats like DDAC and DADMAC have higher water solubility, favoring biocidal and industrial applications.
- Longer-chain derivatives (e.g., this compound) prioritize functional performance in emollients and antistatic agents over solubility .
Research and Regulatory Considerations
- DDAC is extensively studied for occupational safety, with inhalation and dermal exposure linked to immune responses and irritation .
- This compound is listed in cosmetic ingredient databases (e.g., INCI) but lacks detailed toxicological profiles, highlighting a gap in regulatory documentation .
- Structural modifications (e.g., allyl groups in DADMAC) demonstrate how substituent chemistry can redirect quat functionality from antimicrobial to polymeric applications .
Biological Activity
Ditridecyldimonium chloride (DDAC) is a quaternary ammonium compound with significant biological activity, primarily recognized for its bactericidal, virucidal, and fungicidal properties. This article delves into the biological effects of DDAC, focusing on its mechanisms of action, potential irritancy and sensitization, and implications for human health based on diverse research findings.
DDAC exhibits its antimicrobial activity through several mechanisms:
- Membrane Disruption : DDAC disrupts cell membranes by interacting with lipid bilayers, leading to increased permeability and leakage of intracellular components. The minimum inhibitory concentration (MIC) against Escherichia coli has been reported as low as 1.3 mg/L, indicating potent antibacterial properties .
- Phase Transition : Studies using liposomes have shown that DDAC can induce phase transitions in membrane lipids at concentrations around 3 mg/L, which correlates with enhanced membrane fluidity and subsequent cell death .
- Cellular Effects : At higher concentrations (above 50 mg/L), DDAC promotes bleb formation in bacterial cells, which is indicative of severe membrane damage .
Antimicrobial Efficacy
DDAC is effective against a broad spectrum of microorganisms. Its applications include:
- Disinfectant Cleaner : Recommended for use in hospitals and industries due to its ability to eliminate bacteria and fungi.
- Surgical Sterilization : Utilized in various medical fields including gynecology and pediatrics for sterilizing instruments .
Irritancy and Hypersensitivity Potential
Recent studies have highlighted the irritant and sensitization potential of DDAC:
- Irritancy Assessment : In murine models, dermal exposure to DDAC resulted in significant ear swelling at concentrations as low as 0.5% .
- Sensitization Studies : The local lymph node assay (LLNA) indicated a concentration-dependent increase in lymphocyte proliferation with an effective concentration (EC3) value of 0.17% . Notably, while there was an increase in activated T-cells and B-cells following exposure, there was no corresponding rise in IgE levels, suggesting a non-IgE mediated hypersensitivity response .
Case Studies
Several case reports have documented allergic reactions associated with DDAC exposure:
- Contact Dermatitis : Cases have been reported among hospital workers exposed to disinfectants containing DDAC, leading to allergic contact dermatitis confirmed through patch testing .
- Immediate Hypersensitivity Reactions : An individual in a catering school experienced urticaria and angioedema shortly after exposure to a cleaning product containing DDAC, highlighting the potential for acute allergic responses .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of DDAC:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
